1(2H)-Naphthalenone, 6-[(2-chlorophenyl)methoxy]-3,4-dihydro-
CAS No.: 88628-48-2
Cat. No.: VC2521530
Molecular Formula: C17H15ClO2
Molecular Weight: 286.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 88628-48-2 |
|---|---|
| Molecular Formula | C17H15ClO2 |
| Molecular Weight | 286.8 g/mol |
| IUPAC Name | 6-[(2-chlorophenyl)methoxy]-3,4-dihydro-2H-naphthalen-1-one |
| Standard InChI | InChI=1S/C17H15ClO2/c18-16-6-2-1-4-13(16)11-20-14-8-9-15-12(10-14)5-3-7-17(15)19/h1-2,4,6,8-10H,3,5,7,11H2 |
| Standard InChI Key | QGCMMHNILMDZSC-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C=CC(=C2)OCC3=CC=CC=C3Cl)C(=O)C1 |
| Canonical SMILES | C1CC2=C(C=CC(=C2)OCC3=CC=CC=C3Cl)C(=O)C1 |
Introduction
Structural Characteristics
Basic Properties
1(2H)-Naphthalenone, 6-[(2-chlorophenyl)methoxy]-3,4-dihydro- is characterized by the following basic properties:
| Property | Value |
|---|---|
| CAS Number | 88628-48-2 |
| Molecular Formula | C17H15ClO2 |
| Molecular Weight | 286.8 g/mol |
| IUPAC Name | 6-[(2-chlorophenyl)methoxy]-3,4-dihydro-2H-naphthalen-1-one |
| Standard InChI | InChI=1S/C17H15ClO2/c18-16-6-2-1-4-13(16)11-20-14-8-9-15-12(10-14)5-3-7-17(15)19/h1-2,4,6,8-10H,3,5,7,11H2 |
| Standard InChIKey | QGCMMHNILMDZSC-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C=CC(=C2)OCC3=CC=CC=C3Cl)C(=O)C1 |
| PubChem Compound ID | 13067329 |
These basic properties provide essential information for the identification and characterization of this compound .
Chemical Structure
The chemical structure of 1(2H)-Naphthalenone, 6-[(2-chlorophenyl)methoxy]-3,4-dihydro- consists of several key components that define its chemical identity and reactivity:
-
A 3,4-dihydro-1(2H)-naphthalenone core structure, which includes:
-
A partially saturated bicyclic system
-
A ketone functional group at position 1
-
A saturated carbon at position 2
-
A saturated bond between positions 3 and 4
-
-
A 2-chlorophenyl methoxy substituent at position 6, which includes:
The structure features both a ketone functional group and an ether linkage, which influence its chemical reactivity and physical properties. The presence of the chlorine atom at the ortho position of the phenyl ring affects the conformation and electronic properties of the molecule, potentially influencing its interactions with biological targets.
Spectroscopic Data
While specific spectroscopic data for 1(2H)-Naphthalenone, 6-[(2-chlorophenyl)methoxy]-3,4-dihydro- is limited in the available literature, we can infer expected spectroscopic features based on its structural components and related compounds:
-
Infrared (IR) Spectroscopy:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Based on similar compounds, the expected ^1H NMR signals would include:
These spectroscopic properties are crucial for the structural confirmation and purity assessment of the compound during synthesis and characterization.
Synthesis
General Synthetic Routes
The synthesis of 1(2H)-Naphthalenone, 6-[(2-chlorophenyl)methoxy]-3,4-dihydro- typically involves the functionalization of 6-hydroxy-3,4-dihydro-1(2H)-naphthalenone (also known as 6-hydroxy-1-tetralone) through an etherification reaction. Based on the synthesis of similar compounds, the general synthetic route can be outlined as follows:
-
Starting with 6-hydroxy-3,4-dihydro-1(2H)-naphthalenone
-
Reaction with 2-chlorobenzyl halide (typically 2-chlorobenzyl bromide or chloride)
-
Base-mediated etherification
This general approach is widely applicable to the synthesis of various substituted naphthalenones with different arylmethoxy substituents at the 6-position.
Specific Synthesis Methods
Based on the synthesis of related compounds, two specific methods for the synthesis of 1(2H)-Naphthalenone, 6-[(2-chlorophenyl)methoxy]-3,4-dihydro- can be proposed:
Method 1: Base-catalyzed etherification in acetone
This method is based on the synthesis of similar compounds as described in the literature:
-
6-Hydroxy-1-tetralone (0.3 g, 1.85 mmol) is suspended in acetone (15 mL) containing K2CO3 (3.70 mmol).
-
2-Chlorobenzyl bromide (2.035 mmol) is added to the reaction mixture.
-
The mixture is heated under reflux for 6 hours.
-
The reaction progress is monitored using silica gel TLC with ethyl acetate:petroleum ether (1:2) as the mobile phase.
-
Upon completion, the reaction mixture is filtered through a pad of celite and concentrated in vacuo.
-
The crude product is purified by recrystallization from cyclohexane.
-
The expected yield based on similar reactions is approximately 98%.
Method 2: Base-catalyzed etherification in DMF
This method is based on the synthesis of the para-chloro analog:
-
6-Hydroxy-1-tetralone is reacted with 2-chlorobenzyl chloride in N,N-dimethylformamide.
-
Potassium carbonate is used as the base.
-
The reaction is conducted at 100°C for 3 hours.
-
The expected yield based on similar reactions is approximately 91%.
Both methods involve the use of 6-hydroxy-3,4-dihydro-1(2H)-naphthalenone (6-hydroxy-1-tetralone) as the starting material, which is commercially available or can be prepared by the demethylation of 6-methoxy-3,4-dihydro-1(2H)-naphthalenone .
Chemical Properties
The chemical properties of 1(2H)-Naphthalenone, 6-[(2-chlorophenyl)methoxy]-3,4-dihydro- are determined by its functional groups and structural features:
Reactivity Profile
-
Ketone functionality:
-
Undergoes typical carbonyl group reactions
-
Can participate in nucleophilic addition reactions
-
Can undergo condensation reactions with appropriate nucleophiles
-
May be reduced to the corresponding alcohol
-
-
Ether linkage:
-
Relatively stable under most conditions
-
Can be cleaved under strong acidic conditions
-
Resistant to basic hydrolysis
-
-
Aromatic rings:
-
Can undergo electrophilic aromatic substitution reactions
-
The electron-withdrawing chlorine substituent affects the reactivity and regioselectivity of such reactions
-
-
Partially saturated ring:
Physical Properties
Based on the compound's structure and related molecules:
-
Physical state: Expected to be a crystalline solid at room temperature
-
Solubility: Likely to have limited water solubility due to its predominantly hydrophobic structure
-
Organic solvent solubility: Soluble in common organic solvents such as acetone, ethanol, and dichloromethane
-
Lipophilicity: Expected to have a high lipophilicity, with an estimated XLogP3 value around 4.1
These chemical properties are important considerations for the handling, storage, and chemical transformations of this compound in research settings.
Related Compounds
Several compounds structurally related to 1(2H)-Naphthalenone, 6-[(2-chlorophenyl)methoxy]-3,4-dihydro- have been identified in the literature:
Positional Isomers and Similar Substituents
-
1(2H)-Naphthalenone, 6-[(4-chlorophenyl)methoxy]-3,4-dihydro- (CAS: 88628-47-1):
-
1(2H)-Naphthalenone, 6-[(4-fluorophenyl)methoxy]-3,4-dihydro- (CAS: 1092349-26-2):
Derivatives and Precursors
-
N-{6-[(2-Chlorophenyl)methoxy]-3,4-dihydronaphthalen-1(2H)-ylidene}hydroxylamine (CAS: 66361-94-2):
-
6-Methoxy-3,4-dihydro-1(2H)-naphthalenone (CAS: 1078-19-9):
-
6-Hydroxy-3,4-dihydro-1(2H)-naphthalenone (CAS: 3470-50-6):
Structurally Modified Analogs
-
2-[(p-Chlorophenyl)methylene]-6-methoxy-3,4-dihydro-1(2H)-naphthalenone:
These related compounds provide context for understanding the structural variations possible within this class of molecules and how such variations might affect their properties and potential applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume